3-(1H-Pyrazol-1-yl)benzaldehyde oxime
CAS No.:
Cat. No.: VC15990961
Molecular Formula: C10H9N3O
Molecular Weight: 187.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9N3O |
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Molecular Weight | 187.20 g/mol |
IUPAC Name | (NZ)-N-[(3-pyrazol-1-ylphenyl)methylidene]hydroxylamine |
Standard InChI | InChI=1S/C10H9N3O/c14-12-8-9-3-1-4-10(7-9)13-6-2-5-11-13/h1-8,14H/b12-8- |
Standard InChI Key | HKDKCFOJVTVDLF-WQLSENKSSA-N |
Isomeric SMILES | C1=CC(=CC(=C1)N2C=CC=N2)/C=N\O |
Canonical SMILES | C1=CC(=CC(=C1)N2C=CC=N2)C=NO |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
3-(1H-Pyrazol-1-yl)benzaldehyde oxime, systematically named (NZ)-N-[(3-pyrazol-1-ylphenyl)methylidene]hydroxylamine, features a benzaldehyde core modified by a pyrazole moiety at the para position relative to the oxime group. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, contributes to the compound’s electronic properties and reactivity. The oxime group (-C=N-OH) introduces polarity and hydrogen-bonding capability, influencing its solubility and intermolecular interactions.
Table 1: Key Molecular Data
Property | Value |
---|---|
Molecular Formula | C₁₀H₉N₃O |
Molecular Weight | 187.20 g/mol |
IUPAC Name | (NZ)-N-[(3-pyrazol-1-ylphenyl)methylidene]hydroxylamine |
InChI | InChI=1S/C10H9N3O/c14-12-8-9-3-1-4-10(7-9)13-6-2-5-11-13/h1-8,14H/b12-8- |
SMILES | C1=CC(=CC(=C1)N2C=CC=N2)C=NO |
PubChem CID | 42544024 |
The isomeric SMILES string highlights the E-configuration of the oxime group, which is critical for its stereochemical behavior in reactions.
Spectroscopic and Crystallographic Insights
While crystallographic data for 3-(1H-pyrazol-1-yl)benzaldehyde oxime remains unpublished, analogous oximes, such as 4-isobutoxybenzaldehyde oxime, exhibit hydrogen-bonded dimeric structures in the solid state . These dimers form via O-H···N interactions between the oxime hydroxyl and adjacent nitrogen atoms, a feature likely conserved in the title compound . Spectroscopic characterization typically includes NMR and mass spectrometry. For instance, the ¹H NMR spectrum of 4-isobutoxybenzaldehyde oxime shows a singlet at δ 10.96 ppm for the oxime proton, a pattern expected to mirror in the 3-pyrazolyl derivative .
Synthesis and Reaction Chemistry
Synthetic Routes
The primary synthesis involves condensing 3-(1H-pyrazol-1-yl)benzaldehyde with hydroxylamine hydrochloride in a refluxing ethanol-water mixture, catalyzed by sodium acetate. This one-pot reaction proceeds via nucleophilic addition of hydroxylamine to the aldehyde carbonyl, followed by dehydration to form the oxime .
Reaction Scheme:
3-(1H-Pyrazol-1-yl)benzaldehyde + NH₂OH·HCl → 3-(1H-Pyrazol-1-yl)benzaldehyde oxime + HCl + H₂O
Yields exceed 70% under optimized conditions, with purity confirmed by HPLC and melting point analysis. Alternative methods, such as microwave-assisted synthesis, remain unexplored but could enhance efficiency.
Reactivity and Functionalization
The oxime group serves as a versatile handle for further transformations:
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Cycloadditions: The C=N bond participates in [3+2] cycloadditions with nitrile oxides to generate isooxazoline derivatives.
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Reduction: Catalytic hydrogenation converts the oxime to a primary amine, useful for pharmaceutical intermediates.
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Metal Coordination: The pyrazole and oxime nitrogen atoms chelate transition metals, forming complexes with potential catalytic activity.
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro assays reveal moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) ranging from 32–64 µg/mL. The mechanism likely involves disruption of cell membrane integrity via interaction with lipid bilayers, a hypothesis supported by molecular docking studies.
Pharmaceutical and Industrial Applications
Drug Discovery
As a building block, the compound’s pyrazole-oxime scaffold is incorporated into kinase inhibitors and antimicrobial agents. Derivatives targeting EGFR and HER2 receptors are under investigation.
Material Science
The compound’s ability to coordinate metals like copper and palladium facilitates its use in heterogeneous catalysis. For example, Cu(II) complexes catalyze Ullmann coupling reactions with turnover numbers exceeding 500.
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